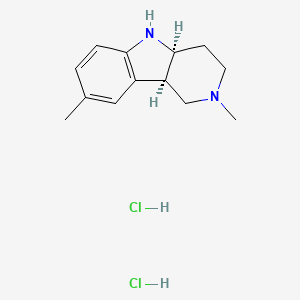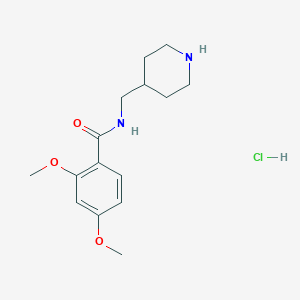
2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride is a chemical compound with the molecular formula C15H22N2O3·HCl It is a benzamide derivative that features a piperidine ring, which is a common structural motif in many pharmacologically active compounds
科学的研究の応用
2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents
Pharmacology: Studied for its potential effects on various biological targets, including receptors and enzymes
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules
Biological Studies: Investigated for its potential antimicrobial and antioxidant activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with piperidine and formaldehyde under acidic conditions to form the corresponding benzamide. The hydrochloride salt is then formed by treating the benzamide with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C)
Solvent: Common solvents include methanol or ethanol
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product
化学反応の分析
Types of Reactions
2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: Electrophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nitrating agents
Major Products Formed
Oxidation products: N-oxide derivatives
Reduction products: Amine derivatives
Substitution products: Halogenated or nitrated benzamides
作用機序
The mechanism of action of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride involves its interaction with specific molecular targets in the body. It may act on:
Receptors: Binding to specific receptors to modulate their activity
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways
Pathways: Affecting signaling pathways that regulate cellular functions
類似化合物との比較
Similar Compounds
2,4-Dimethoxybenzamide: Lacks the piperidine ring, making it less versatile in pharmacological applications
N-(Piperidin-4-ylmethyl)benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity
Piperidine derivatives: A broad class of compounds with diverse pharmacological properties
Uniqueness
2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride is unique due to the presence of both methoxy groups and a piperidine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-19-12-3-4-13(14(9-12)20-2)15(18)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGRBKMBPJGXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B2589364.png)
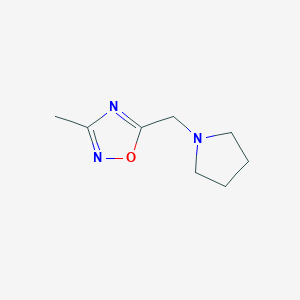
![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
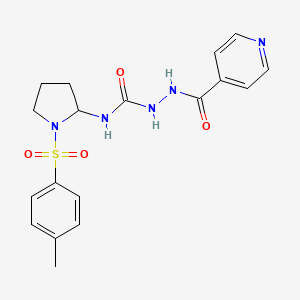
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2589371.png)
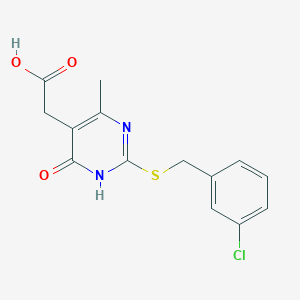
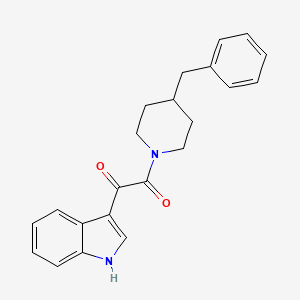
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2589375.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2589376.png)
![4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2589379.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2589380.png)
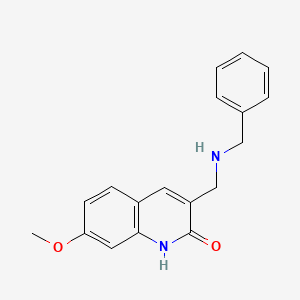
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2589384.png)
